molecular formula C8H6BrIO2 B1524115 2-(3-Bromo-4-iodophenyl)acetic acid CAS No. 1208075-40-4

2-(3-Bromo-4-iodophenyl)acetic acid

Cat. No.: B1524115
CAS No.: 1208075-40-4
M. Wt: 340.94 g/mol
InChI Key: VUOSGOOAZMZAOM-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-iodophenyl)acetic acid is an organic compound characterized by a bromine and iodine atom on a phenyl ring, which is further connected to an acetic acid moiety

Synthetic Routes and Reaction Conditions:

  • Halogenation of Phenyl Acetic Acid: The compound can be synthesized by the halogenation of phenyl acetic acid using bromine and iodine in the presence of a suitable catalyst.

  • Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, where a boronic acid derivative of phenyl acetic acid is coupled with a halogenated phenyl compound.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the halogenated phenyl ring to less halogenated or non-halogenated derivatives.

  • Substitution: Substitution reactions can replace the bromine or iodine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Phenyl acetic acid derivatives with fewer halogen atoms.

  • Substitution: Amines, ethers, and other functionalized phenyl compounds.

Scientific Research Applications

2-(3-Bromo-4-iodophenyl)acetic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Bromo-4-iodophenyl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Bromo-4-iodophenol

  • 1-Bromo-4-(4-iodophenyl)benzene

  • 2-Bromo-1-(4-iodophenyl)ethanone

This comprehensive overview highlights the significance of 2-(3-Bromo-4-iodophenyl)acetic acid in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

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Properties

IUPAC Name

2-(3-bromo-4-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOSGOOAZMZAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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